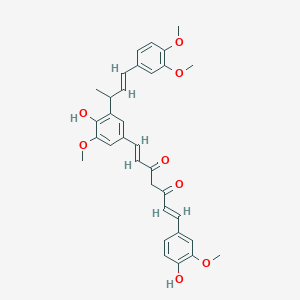

cassumunin A

Description

Context and Research Significance

Cassumunin A is a complex curcuminoid, a class of polyphenolic compounds known for their significant health benefits. tandfonline.comresearchgate.nettandfonline.comfrontiersin.org It is naturally found in the rhizomes of the medicinal ginger, Zingiber cassumunar Roxb., a plant used extensively in traditional medicine, particularly in tropical regions. tandfonline.commdpi.com The scientific interest in this compound stems from its potent biological activities, primarily its antioxidant and anti-inflammatory properties, which have been shown to be superior to those of curcumin (B1669340), the most well-known curcuminoid. tandfonline.comresearchgate.net

The significance of this compound research lies in its potential as a therapeutic agent for a range of conditions linked to oxidative stress and inflammation. ontosight.aiupm.edu.my These processes are implicated in the development of numerous chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. tandfonline.comfrontiersin.orgmdpi.com By investigating compounds like this compound, scientists aim to discover and develop more effective natural-product-based treatments. tandfonline.comontosight.ai Its unique chemical structure, a phenylbutenylated curcumin, provides a valuable template for medicinal chemistry and the development of novel pharmaceuticals. tandfonline.com

Historical Overview of this compound Investigations

The discovery of this compound was a result of targeted research into the bioactive components of Zingiber cassumunar. In the mid-1990s, a research group led by Toshiya Masuda isolated and identified three new complex curcuminoids: this compound, cassumunin B, and cassumunin C. mdpi.comresearchgate.net The isolation process was specifically guided by bioassays designed to detect antioxidant and anti-inflammatory activities. researchgate.net

Following its isolation, the chemical structure of this compound was elucidated using spectral data, revealing it to be a curcumin derivative with a phenylbutenyl group attached to one of its aromatic rings. tandfonline.comoup.com A significant milestone in its investigation was the first total synthesis of (±)-cassumunin A, also achieved by Masuda's team. tandfonline.comtandfonline.com This nine-step synthesis, starting from o-vanillin, was crucial as it provided a means to produce the compound in a laboratory setting, thereby enabling more extensive pharmacological examinations without relying solely on extraction from natural sources. tandfonline.comdeepdyve.com

Early biological studies quickly confirmed its potential. For instance, research demonstrated that this compound could effectively protect rat thymocytes from oxidative stress induced by hydrogen peroxide, highlighting its potent antioxidant capabilities at the cellular level. mdpi.comresearchgate.net

Current Research Frontiers and Unaddressed Questions

Modern research on this compound has expanded beyond its initial characterization, delving into a broader spectrum of its potential therapeutic applications and its mechanisms of action at the molecular level. mdpi.comontosight.ai

Key Research Areas:

Expanded Bioactivities: Investigations are actively exploring its efficacy in other areas, including anticancer and neuroprotective roles. mdpi.comnih.gov Studies indicate that extracts of Z. cassumunar, containing this compound, can reduce neuronal cell loss and suppress inflammatory responses in the brain, suggesting potential as a neuroprotective agent. nih.gov

Computational Analysis: In silico methods, such as molecular docking, are being employed to predict how this compound interacts with biological targets. These computational studies help to explain the basis of its strong antioxidant activity by modeling its binding affinity to specific proteins like the human ROS-1 kinase receptor.

Mechanism of Action: A primary focus is to understand precisely how this compound exerts its effects. Research is ongoing to identify the specific signaling pathways and molecular targets it modulates. ontosight.ainih.gov For example, studies are looking into its ability to reduce the expression of pro-inflammatory cytokines like IL-1β. nih.gov

Unaddressed Questions:

Pharmacokinetics: The complete pharmacokinetic profile of this compound—how it is absorbed, distributed, metabolized, and excreted in living organisms—remains largely uninvestigated. ontosight.aiontosight.ai

Large-Scale Production: The development of more efficient and scalable synthesis methods is a critical hurdle for advancing research to preclinical and potential clinical stages. tandfonline.comontosight.ai Recombinant biosynthesis is being considered as a potential future avenue for producing complex polyphenols like this compound. frontiersin.orgnih.gov

In Vivo Efficacy: While in vitro and computational studies are promising, more extensive in vivo studies in animal models are needed to validate its therapeutic potential for specific diseases. ontosight.ainih.gov

The following data tables summarize key research findings related to this compound's biological activity.

| Compound | Bioactivity | Finding | Reference |

|---|---|---|---|

| This compound | Antioxidant & Anti-inflammatory | Reported to be more active than curcumin in both antioxidant and anti-inflammatory assays. | tandfonline.com |

| This compound & B | Cell Protection | Dose-dependently prevented hydrogen peroxide (H2O2)-induced decrease in cell viability in rat thymocytes. | researchgate.net |

| Curcumin | Neuroprotection | Exhibits anti-inflammatory, antioxidant, and anti-protein-aggregate activities with potential for neuroprotective efficacy. | nih.gov |

| Z. cassumunar Extract | Neuroprotection | Attenuated LPS-induced neuronal cell loss and reduced expression of inflammatory markers (GFAP and IL-1β) in the hippocampus. | nih.gov |

| Ligand | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| This compound | -9.4 | |

| Cassumunin B | -9.7 | |

| Cassumunin C | -9.0 | |

| Ascorbic Acid (Vitamin C) | -5.2 | |

| Tocopherol (Vitamin E) | -8.1 |

Methodologies for Isolation and Purification

The initial separation of this compound from the complex mixture of phytochemicals within Zingiber cassumunar rhizomes requires carefully selected extraction and chromatographic procedures.

Chromatography is essential for purifying this compound from the crude plant extract. rsc.org Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a primary method for this purpose. fractioncollector.infojppres.comcolumn-chromatography.com This technique separates compounds based on their differing affinities for the stationary phase and the mobile phase. column-chromatography.com Fractions are collected and analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the target compound. fractioncollector.info Further purification may be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the compound in high purity. fractioncollector.info

Table 1: Chromatographic Methods for this compound Isolation

| Technique | Stationary Phase | Mobile Phase (Eluent System) | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel (e.g., 60-200 mesh) | Gradients of non-polar to polar solvents, such as hexane-ethyl acetate. jppres.com | Primary purification and fractionation of the crude extract. fractioncollector.infocolumn-chromatography.com |

| Thin-Layer Chromatography (TLC) | Silica Gel Plates | Solvent systems similar to column chromatography (e.g., hexane-ethyl acetate). | Rapid analysis of fractions, monitoring reaction progress, and assessing purity. fractioncollector.infojppres.com |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) or normal-phase columns. | Varies depending on the column; often mixtures of water, methanol, or acetonitrile (B52724). | Final purification to achieve high-purity this compound for structural analysis and bioassays. fractioncollector.info |

The journey to isolate this compound begins with the extraction from its natural source, the rhizomes of Zingiber cassumunar. column-chromatography.com The fresh rhizomes are typically processed to remove essential oils, often through steam distillation, before being dried and macerated with an appropriate solvent. column-chromatography.com The selection of the solvent is critical, as it determines the efficiency and selectivity of the extraction. Polar and intermediate-polar solvents are commonly employed. spectroscopyonline.com

An acetone (B3395972) extract of the fresh rhizomes has been successfully used to isolate this compound. oup.com Another common procedure involves macerating the dried plant material with ethanol. column-chromatography.com After extraction, the resulting solution is filtered and concentrated under reduced pressure to yield a crude extract, which then undergoes chromatographic purification. column-chromatography.com

Table 2: Extraction Procedures and Solvents for this compound

| Procedure | Solvent(s) | Rationale |

|---|---|---|

| Maceration / Soxhlet Extraction | Acetone | Effective for extracting a broad range of compounds, including the curcuminoid class to which this compound belongs. oup.comjppres.com |

| Maceration | Ethanol | A widely used solvent in phytochemistry that efficiently extracts curcuminoids and other phenolic compounds. column-chromatography.comcolumn-chromatography.com |

| Solvent Partitioning | Ethyl Acetate, Hexane | Used to fractionate the crude extract based on polarity, helping to separate this compound from highly polar or non-polar impurities. jppres.comspectroscopyonline.com |

Chromatographic Techniques in Isolation

Spectroscopic and Diffraction Techniques for Structural Elucidation

Once purified, the precise molecular structure of this compound is determined using a combination of powerful spectroscopic techniques. libretexts.org These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

NMR spectroscopy is the most definitive method for elucidating the complex structure of organic molecules like this compound. spectroscopyonline.comlibretexts.org It provides information on the chemical environment of individual carbon and hydrogen atoms. researchgate.net The structure of this compound was established using a combination of 1D (¹H and ¹³C NMR) and 2D NMR experiments (such as HH-COSY, NOESY, and CH-COSY). oup.com These 2D techniques are crucial for determining the connectivity between adjacent protons (HH-COSY) and the spatial proximity of atoms (NOESY), which was essential for piecing together the final structure. oup.com

Table 3: Key ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃) oup.com

| Atom Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (J in Hz) |

|---|---|---|

| 1 | 121.7 | 7.58 (d, 15.9) |

| 2 | 127.0 | - |

| 3 | 183.2 | - |

| 4 | 101.0 | 5.81 (s) |

| 5 | 183.4 | - |

| 6 | 127.7 | - |

| 7 | 140.4 | 7.59 (d, 15.9) |

| 1' | 128.6 | - |

| 2' | 109.7 | 6.96 |

| 3' | 146.8 | - |

| 4' | 148.5 | - |

| 5' | 132.0 | - |

| 6' | 121.7 | 7.11 |

| 1''' | 35.6 | - |

| 2''' | 130.8 | - |

| 3''' | 121.9 | - |

| 1'''' | 19.8 | 1.46 (d, 6.7) |

| 3-OCH₃ | 56.0 | - |

| 4-OCH₃ | 55.9 | - |

| 3''-OCH₃ | 56.0 | - |

| 4'''-OCH₃ | 56.2 | 3.89 |

| 5'''-OCH₃ | 55.9 | 3.87 |

Data sourced from Masuda et al., 1993. oup.com

Mass spectrometry is used to determine the exact mass and molecular formula of a compound. For this compound, high-resolution mass spectrometry (HR-MS) provided a molecular ion [M]⁺ peak at a mass-to-charge ratio (m/z) of 558.2224. oup.com This experimental value is extremely close to the calculated mass for the molecular formula C₃₃H₃₄O₈ (558.2252), confirming the elemental composition of the molecule. oup.com Analysis of the fragmentation patterns in the mass spectrum also provides corroborating evidence for the proposed structure. oup.com

Table 4: High-Resolution Mass Spectrometry (HR-MS) Data for this compound oup.com

| Parameter | Observed Value | Deduced Information |

|---|---|---|

| Molecular Ion [M]⁺ (m/z) | 558.2224 | Confirms the molecular weight. |

| Molecular Formula | C₃₃H₃₄O₈ | Determined from the exact mass measurement. |

| Key Fragment Ions (m/z) | 191.0715, 177.0575, 164.0828 | Corresponds to specific substructures within the molecule, aiding in structural confirmation. |

Data sourced from Masuda et al., 1993. oup.com

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of chemical bond vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum. For this compound, IR spectroscopy would be used to confirm the presence of key functional groups predicted by its structure, such as hydroxyl (-OH) groups, carbonyl (C=O) groups within the β-diketone moiety, carbon-carbon double bonds (C=C) in the aromatic rings and heptatrienone chain, and ether (C-O) linkages of the methoxy (B1213986) groups. spectroscopyonline.com

Table 5: Expected Infrared (IR) Absorption Bands for this compound Functional Groups

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Hydroxyl (O-H) | ~3500 - 3200 | Stretching (Broad) |

| Aromatic C-H | ~3100 - 3000 | Stretching |

| Aliphatic C-H | ~3000 - 2850 | Stretching |

| Carbonyl (C=O) of β-diketone | ~1640 - 1580 | Stretching |

| Aromatic C=C | ~1600, ~1500 | Stretching |

| Alkene C=C | ~1650 - 1600 | Stretching |

| Ether (C-O) | ~1275 - 1200, ~1075 - 1020 | Asymmetric & Symmetric Stretching |

Ranges are based on general IR correlation tables and data from structurally similar compounds. libretexts.org

The Intricate Structure of this compound: A Spectroscopic Journey

This compound, a notable compound isolated from the rhizomes of Zingiber cassumunar, has drawn interest for its unique chemical structure. This article delves into the specific methodologies employed in its isolation and the advanced spectroscopic techniques that were pivotal in elucidating its complex architecture, including its stereochemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H34O8 |

|---|---|

Molecular Weight |

558.6 g/mol |

IUPAC Name |

(1E,6E)-1-[3-[(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-yl]-4-hydroxy-5-methoxyphenyl]-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C33H34O8/c1-21(6-7-22-11-15-29(38-2)31(18-22)40-4)27-16-24(19-32(41-5)33(27)37)9-13-26(35)20-25(34)12-8-23-10-14-28(36)30(17-23)39-3/h6-19,21,36-37H,20H2,1-5H3/b7-6+,12-8+,13-9+ |

InChI Key |

JNTVWGHEMUSWQN-BRLOHPTNSA-N |

Isomeric SMILES |

CC(/C=C/C1=CC(=C(C=C1)OC)OC)C2=C(C(=CC(=C2)/C=C/C(=O)CC(=O)/C=C/C3=CC(=C(C=C3)O)OC)OC)O |

Canonical SMILES |

CC(C=CC1=CC(=C(C=C1)OC)OC)C2=C(C(=CC(=C2)C=CC(=O)CC(=O)C=CC3=CC(=C(C=C3)O)OC)OC)O |

Synonyms |

cassumunin A cassumunin-A |

Origin of Product |

United States |

Isolation and Structural Elucidation of Cassumunin a

Cassumunin A is a complex curcuminoid, a class of natural phenols. Its isolation from the rhizomes of Zingiber cassumunar Roxb., a plant belonging to the ginger family (Zingiberaceae), involves a meticulous multi-step process. The initial step typically consists of extracting the dried and powdered rhizomes with an organic solvent. This crude extract, containing a multitude of phytochemicals, is then subjected to various chromatographic techniques to separate the constituents. mdpi.com

The purification process to yield this compound often involves column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC). mdpi.com The structural elucidation of this compound, along with its related compounds cassumunin B and C, was accomplished through extensive spectroscopic analysis, primarily relying on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net

Ultraviolet (UV) spectroscopy is an analytical technique that measures the absorption of UV light by a substance. microbenotes.com This absorption is dependent on the electronic structure of the molecule, particularly the presence of chromophores—groups of atoms responsible for absorbing light. pharmacyconcepts.in In this compound, the extensive system of conjugated double bonds and aromatic rings constitutes a significant chromophore. This structural feature is characteristic of curcuminoids, which typically exhibit strong absorption in the UV-visible range. windows.net

While specific experimental values for the UV absorption maxima (λmax) of pure this compound are not detailed in the reviewed literature, the compound is expected to display a spectrum characteristic of its complex curcuminoid structure. The absorption is due to π → π* electronic transitions within its conjugated system.

Table 1: Expected UV Absorption Characteristics for this compound Based on its Chromophore Class

| Chromophore System | Expected Absorption Range (λmax) | Associated Electronic Transition |

|---|---|---|

| Aromatic Rings and Conjugated Carbonyl Groups | 250-290 nm | π → π |

| Extended Conjugated Diene System | 400-450 nm | π → π |

X-ray crystallography is a definitive experimental science for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net The technique involves directing a beam of X-rays onto a single crystal, which diffracts the X-rays into a specific pattern of spots. By analyzing the angles and intensities of these diffracted beams, scientists can generate a detailed three-dimensional map of the electron density within the crystal, revealing the exact positions of atoms and the nature of the chemical bonds connecting them. researchgate.net

For complex natural products with multiple stereocenters, single-crystal X-ray analysis is the gold standard for unambiguously determining the absolute configuration. researchgate.net However, this method is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. In the case of this compound, its structural elucidation was reported based on other spectroscopic methods, primarily NMR and mass spectrometry. researchgate.net To date, a single-crystal X-ray diffraction analysis for this compound has not been reported in the surveyed scientific literature.

The determination of the stereochemistry of a chiral molecule involves establishing the relative and absolute spatial arrangement of its atoms. For complex molecules like this compound, which contain multiple chiral centers, this is a non-trivial task. The elucidation of the stereochemical details of this compound and related compounds from Zingiber cassumunar has relied heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Techniques such as the analysis of proton-proton (¹H-¹H) coupling constants and the Nuclear Overhauser Effect (NOE) provide crucial information about the relative orientation of atoms within the molecule. For instance, the stereochemistry of related cyclohexene (B86901) derivatives isolated from the same plant was clarified based on ¹H NMR data of their derivatives. researchgate.net

For determining the absolute configuration, chiroptical methods like Circular Dichroism (CD) are often employed when X-ray crystallography is not feasible. creative-proteomics.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, producing a unique spectrum for each enantiomer. creative-proteomics.comnih.gov By comparing the experimentally measured CD spectrum with spectra predicted by quantum-chemical calculations for possible stereoisomers, the absolute configuration can be assigned. umich.edu While this compound is known to be a chiral molecule, the specific chiroptical data confirming its absolute configuration are not detailed in the reviewed literature.

Biosynthesis and Precursors of Cassumunin a

Proposed Biosynthetic Pathways of Cassumunin A

The biosynthesis of this compound is proposed to begin with the general phenylpropanoid pathway, a fundamental route in higher plants for producing a variety of phenolic compounds from the amino acid L-phenylalanine. This pathway provides the necessary precursors for both the curcuminoid and phenylbutenoid portions of the molecule.

The core curcuminoid structure is synthesized via the curcuminoid pathway. tci-thaijo.orgresearchgate.net This process starts with the conversion of L-phenylalanine into hydroxycinnamoyl-CoA esters, such as p-coumaroyl-CoA and feruloyl-CoA. tci-thaijo.org These activated intermediates are then utilized by specific type III polyketide synthases (PKSs) to assemble the diarylheptanoid backbone characteristic of curcuminoids. tci-thaijo.orgresearchgate.net

Concurrently, or in a related pathway, a C6-C4 phenylbutenoid precursor is synthesized. The biosynthesis of phenylbutenoids also originates from the phenylpropanoid pathway. nih.govunl.edu The final proposed step in the formation of this compound is the enzymatic coupling of a curcuminoid molecule with a reactive phenylbutenoid precursor. This phenylbutenylation of the curcuminoid aromatic ring results in the complex structure of this compound. acs.orgmdpi.com

Enzymatic Steps and Precursor Compounds

The formation of this compound involves a series of enzymatic reactions, starting from primary metabolism and branching into specialized secondary metabolite pathways. The key precursors and the enzymes proposed to be involved are detailed below.

Table 1: Proposed Precursors and Enzymes in this compound Biosynthesis

| Component | Precursor(s) | Enzyme(s) | Function |

|---|---|---|---|

| Curcuminoid Core | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Deamination of L-phenylalanine to form cinnamic acid. tci-thaijo.orgresearchgate.net |

| Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | Hydroxylation of cinnamic acid to produce p-coumaric acid. tci-thaijo.orgresearchgate.net | |

| p-Coumaric acid, Caffeic acid | 4-Coumarate-CoA ligase (4CL) | Activation of hydroxycinnamic acids into their corresponding CoA esters (e.g., p-coumaroyl-CoA). tci-thaijo.orgresearchgate.net | |

| p-Coumaroyl-CoA, Feruloyl-CoA, Malonyl-CoA | Diketide-CoA synthase (DCS) / Curcuminoid synthase (CURS) | These Type III Polyketide Synthases (PKSs) catalyze the condensation of hydroxycinnamoyl-CoAs with malonyl-CoA to form the diarylheptanoid backbone of curcuminoids. tci-thaijo.orgresearchgate.net | |

| Phenylbutenoid Moiety | Phenylpropanoid Precursors (e.g., Feruloyl-CoA) | (Uncharacterized) | The specific enzymes responsible for converting C6-C3 phenylpropanoid precursors into C6-C4 phenylbutenoid structures have not yet been identified. |

| Final Assembly | Curcuminoid molecule, Phenylbutenoid precursor | (Uncharacterized) | An uncharacterized enzyme, likely a type of transferase, is proposed to catalyze the attachment of the phenylbutenoid group to the curcuminoid scaffold. |

The curcuminoid backbone is formed from the condensation of two hydroxycinnamoyl-CoA units (like feruloyl-CoA and/or p-coumaroyl-CoA) with one molecule of malonyl-CoA, a reaction catalyzed by curcuminoid synthase (CURS), a type III PKS. tci-thaijo.org The phenylbutenoid moiety is believed to also derive from phenylpropanoid precursors, although the specific enzymes that catalyze the chain extension and modification to form the four-carbon side chain are not yet known. unl.edu The final step is the regioselective alkylation of the curcuminoid ring with this phenylbutenoid unit.

Genetic and Molecular Regulation of Biosynthesis

The specific genetic and molecular control mechanisms governing the biosynthesis of this compound in Zingiber cassumunar have not been specifically investigated. However, the regulation can be inferred from the general principles controlling flavonoid and phenylpropanoid pathways in plants. researchgate.netcjnmcpu.com

The biosynthesis of plant secondary metabolites is tightly regulated at the transcriptional level. researchgate.net The structural genes that encode the biosynthetic enzymes (such as PAL, C4H, 4CL, and PKSs) are often co-regulated, meaning their expression is switched on and off in a coordinated manner. cjnmcpu.com This coordination is achieved by the action of specific transcription factors.

In many plants, a protein complex known as the MBW complex, comprising transcription factors from the MYB, bHLH, and WD40-repeat families, is a key regulator of flavonoid and phenylpropanoid biosynthesis. cjnmcpu.com It is plausible that homologous transcription factors exist in Zingiber cassumunar that specifically regulate the genes of the curcuminoid and phenylbutenoid pathways. The expression of these regulatory genes is, in turn, controlled by various developmental and environmental signals, ensuring that compounds like this compound are produced in the correct tissues (e.g., rhizomes), at the appropriate developmental stage, and in response to external stimuli such as pathogen attack or wounding.

Chemical Synthesis and Derivatization of Cassumunin a and Analogues

Total Synthesis Approaches to Cassumunin A

The total synthesis of this compound has been achieved through various routes, reflecting an evolution in synthetic strategy towards greater efficiency.

These developments represent a significant advancement in accessing this compound for further study, improving both the speed and efficiency of its production. researchgate.net

| Synthesis Approach | Starting Material | Key Reactions | Number of Steps | Overall Yield (%) | Reference |

| Masuda et al. (1998) | o-Vanillin | Not specified in detail | 9 | 20 | nih.gov |

| Hussain & Khan (2020) | Known aldehyde (derived from vanillin) | Claisen rearrangement, Heck cross-coupling, Aldol (B89426) condensation | 5 | 50 | researchgate.netthieme-connect.com |

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of this compound derivatives are primarily driven by the goal of investigating and potentially enhancing its biological activities. Researchers have synthesized a variety of analogues by introducing different functional groups to the core structure. thieme-connect.com

One study focused on creating a series of this compound derivatives by introducing amine, bromine, and fluorine-containing moieties. These compounds were synthesized from vanillin (B372448) and crotyl bromide using substitution reactions, Heck reactions, and hydroxyl aldol condensation reactions. This work led to the creation of fifteen curcumin (B1669340) analogues, fourteen of which were new compounds. Bioactivity tests on human neuroblastoma cells (SH-SY5Y) revealed that the introduction of a dimethylamine (B145610) group at the position neighboring the hydroxyl group on the benzene (B151609) ring significantly enhanced the anti-proliferative effect compared to curcumin. Conversely, the addition of trifluoromethyl, bromine, or bulky amine groups was found to be detrimental to this activity.

Another extensive study accomplished the synthesis of eighteen symmetrical and unsymmetrical curcumin analogues alongside the total synthesis of cassumunins. researchgate.netthieme-connect.comthieme-connect.com This highlights the utility of the developed synthetic routes for generating a library of related compounds for structure-activity relationship (SAR) studies. The modification of the β-diketone moiety, a key feature of curcuminoids, is a common strategy. ijpsr.com This has led to the synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives by reacting the β-diketone with hydrazine (B178648) or hydroxylamine (B1172632). ijpsr.com

| Derivative/Analogue Type | Synthetic Method | Starting Materials | Key Findings | Reference |

| Amine, bromine, and fluorine substituted analogues | Substitution, Heck reaction, Aldol condensation | Vanillin, Crotyl bromide | Dimethylamine substitution enhanced anti-proliferative activity; trifluoromethyl, bromine, and bulky amines hindered it. | |

| Symmetrical and unsymmetrical curcumin analogues | Aldol condensation, Heck reaction, Claisen rearrangement | Various aldehydes and diketones | A library of 18 analogues was created for biological screening. | researchgate.netthieme-connect.comthieme-connect.com |

| Pyrazole and Isoxazole derivatives | Reaction with hydrazine or hydroxylamine | This compound or precursor | Modification of the central β-diketone moiety to create heterocyclic analogues. | ijpsr.com |

Synthetic Strategies for Structural Modifications

Synthetic strategies for modifying the this compound structure are aimed at improving its bioavailability and therapeutic potential by altering its chemical features. ijpsr.comnih.gov These strategies can be broadly categorized based on the part of the molecule being modified.

Modification of the β-Diketone Moiety: The central 1,3-diketone group is a primary target for structural modification due to its chemical reactivity and role as a potential pharmacophore. ijpsr.com This moiety exists in a stable keto-enol tautomeric form, which readily chelates metal ions. ijpsr.com

Heterocyclic Analogues: The high reactivity of the β-diketone allows for its reaction with reagents like hydrazine and hydroxylamine to synthesize pyrazole and isoxazole derivatives, respectively. ijpsr.com

Metal Complexes: The diketone moiety can form stable complexes with various metal ions. ijpsr.com Boron-curcumin complexes, for instance, have been widely studied. google.com The synthesis of metal complexes, such as those with niobium, can be achieved through mechanochemistry or non-aqueous sol-gel processes, reacting a metal alkoxide with the curcuminoid. google.com These modifications aim to enhance properties like antioxidant activity. ijpsr.com

Monocarbonyl Analogues: Some studies have explored deleting the β-diketone moiety entirely to create monocarbonyl analogues, which has shown potential for improving stability and bioavailability. ijpsr.com

Modification of the Aromatic Rings: The terminal phenyl rings of this compound offer another site for modification.

Substitution: As seen in the design of derivatives, introducing various substituents such as amines, halogens (bromine), and electron-withdrawing groups (trifluoromethyl) onto the aromatic rings is a common strategy to modulate biological activity. The position of these substituents is crucial, as demonstrated by the enhanced activity of a dimethylamine group ortho to the phenolic hydroxyl.

Heck Cross-Coupling: The Heck reaction is a powerful tool used in the total synthesis of this compound and is also applicable for creating analogues by coupling different substituted bromo-benzenes to the core structure. researchgate.netthieme-connect.com

These diverse synthetic strategies provide a robust toolbox for chemists to generate novel this compound analogues, facilitating the exploration of their structure-activity relationships and the development of compounds with improved pharmacological profiles. ijpsr.com

Investigation of Pharmacological Mechanisms and Biological Activities

Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of cassumunin A are attributed to its ability to modulate various components of the inflammatory cascade. researchgate.net This includes influencing the production of inflammatory mediators and cytokines, inhibiting key enzymes involved in the inflammatory process, and impacting cellular signaling pathways that regulate inflammation.

Modulation of Inflammatory Mediators and Cytokines

This compound has been shown to modulate the production of several key inflammatory mediators. Research indicates that it can reduce the levels of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. mdpi.commdpi.com For instance, studies have demonstrated that related compounds can decrease the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are pivotal in the inflammatory response. cimap.res.innih.gov By downregulating these cytokines, this compound can help to dampen the inflammatory process. mdpi.commdpi.com The modulation of these mediators is a critical aspect of its anti-inflammatory activity. frontiersin.org

Inhibition of Key Enzymes (e.g., Cyclooxygenase-2, Inducible Nitric Oxide Synthase)

A significant mechanism behind the anti-inflammatory effects of this compound is its ability to inhibit key enzymes that catalyze inflammatory pathways. smujo.idcolab.ws One of the primary targets is cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins (B1171923), which are potent inflammatory mediators. mdpi.comstanford.eduwikipedia.org By selectively inhibiting COX-2, this compound can reduce the synthesis of these pro-inflammatory molecules, thereby alleviating inflammation and pain. smujo.idnih.gov

Furthermore, this compound has been found to inhibit inducible nitric oxide synthase (iNOS). colab.wsscispace.com The iNOS enzyme produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. mdpi.commdpi.com While NO has important physiological roles, its overproduction during inflammation can lead to tissue damage. mdpi.commdpi.com Inhibition of iNOS by this compound helps to control the excessive production of NO, thus mitigating its detrimental effects. mdpi.com

Impact on Cellular Signaling Pathways (e.g., NF-κB, MAPK)

This compound exerts its anti-inflammatory effects by influencing crucial cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov The NF-κB pathway is a key regulator of the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS. mdpi.comfrontiersin.orgfrontiersin.org Studies on similar compounds suggest that this compound may inhibit the activation of NF-κB, thereby preventing the transcription of these inflammatory genes. nih.govnih.govnih.gov

Antioxidant Mechanisms

In addition to its anti-inflammatory properties, this compound exhibits significant antioxidant activity. mdpi.comresearchgate.net This is primarily achieved through its ability to scavenge free radicals and protect cells from oxidative stress-induced damage.

Free Radical Scavenging Activities

This compound has demonstrated potent free radical scavenging capabilities. nih.gov Free radicals are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. nih.gov The chemical structure of this compound, like other curcuminoids, allows it to donate electrons to neutralize these free radicals, thereby preventing them from causing cellular damage. nih.govnih.gov Studies have shown that this compound is effective at scavenging various types of free radicals, highlighting its potential as a powerful antioxidant. researchgate.netjst.go.jp

A computational study using molecular docking predicted that this compound has a high binding affinity for the human ROS1 kinase receptor, suggesting its potential as a potent antioxidant agent. The binding affinity values for this compound, B, and C were found to be higher than those of the well-known antioxidants ascorbic acid and tocopherol.

Table 1: Binding Affinities of Cassumunins and Reference Antioxidants with Human ROS1 Kinase Receptor

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -9.4 |

| Cassumunin B | -9.7 |

| Cassumunin C | -9.0 |

| Ascorbic Acid | -5.2 |

| Tocopherol | -8.1 |

Data from a molecular docking study.

Protection against Oxidative Stress-Induced Cellular Damage

The free radical scavenging activity of this compound translates into the protection of cells from oxidative damage. nih.gov Oxidative stress occurs when there is an imbalance between the production of free radicals and the body's ability to counteract their harmful effects. mdpi.com This can lead to cellular damage and is implicated in the pathogenesis of numerous diseases.

Research has shown that this compound can protect living cells from oxidative stress induced by agents like hydrogen peroxide (H2O2). mdpi.comresearchgate.netnih.gov In studies using rat thymocytes, pretreatment with this compound was found to prevent the decrease in cell viability caused by H2O2-induced oxidative stress. nih.gov The protective potency of this compound was observed to be greater than that of curcumin (B1669340). researchgate.netnih.gov This cellular protection is a crucial aspect of its antioxidant mechanism. smujo.idnih.gov

Anticarcinogenic Mechanisms

Apoptosis, or programmed cell death, is a fundamental process for removing damaged or unwanted cells, and its deregulation is a hallmark of cancer. nih.govnih.gov Therapeutic strategies often aim to reactivate this process in cancer cells. waocp.org Apoptosis is executed through complex signaling cascades, broadly categorized as the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govwikipedia.org Both pathways converge on the activation of a family of proteases called caspases, which are the central executioners of cell death. nih.govmdpi.com Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, such as chromatin condensation and the formation of apoptotic bodies. nih.govwikipedia.orgmdpi.com

Research has demonstrated that this compound exhibits cytotoxic effects against cancer cells, and this activity is linked to the induction of apoptosis. In a study involving a chloroform (B151607) fraction of Zingiber cassumunar containing this compound, treatment of T-acute lymphoblastic leukemia (CEMss) cells led to distinct morphological changes typical of apoptosis. These changes include cell shrinkage, chromatin condensation, and membrane blebbing. The study also confirmed DNA fragmentation in the treated CEMss cells, a biochemical hallmark of the late stages of apoptosis. Furthermore, a decline in mitochondrial membrane potential was observed, suggesting the involvement of the intrinsic apoptotic pathway.

Table 1: Observed Apoptotic Effects in Cancer Cells

| Cell Line | Observed Effect | Apoptotic Feature |

|---|---|---|

| CEMss (T-acute lymphoblastic leukemia) | Induction of typical apoptotic morphology | Cell shrinkage, chromatin condensation, blebbing |

| CEMss (T-acute lymphoblastic leukemia) | DNA fragmentation | Biochemical hallmark of apoptosis |

| CEMss (T-acute lymphoblastic leukemia) | Decline of mitochondrial membrane potential | Indication of intrinsic pathway involvement |

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells are characterized by uncontrolled proliferation, often due to defects in cell cycle checkpoints. Inducing cell cycle arrest is a key strategy in cancer therapy to halt the growth of tumors. oncotarget.com The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis. e-crt.org

The molecular machinery governing the G2/M transition is complex, involving proteins such as p53, p21, and the cyclin B-Cdc2 kinase complex. oncotarget.come-crt.org Upon DNA damage, the tumor suppressor p53 can be activated, leading to the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21. oncotarget.com The p21 protein can then inhibit the activity of CDK complexes, including Cdc2, thereby preventing the cell from progressing into mitosis and causing a G2/M arrest. oncotarget.comnih.govmdpi.com This arrest allows time for DNA repair or, if the damage is too severe, for the initiation of apoptosis. nih.gov

Studies on a bioactive fraction isolated from Zingiber cassumunar, which contains this compound, have shown that it can effectively induce cell cycle arrest in cancer cells. Specifically, treatment of CEMss leukemia cells with this fraction resulted in an arrest at the S phase of the cell cycle. This finding demonstrates that a key anticarcinogenic mechanism associated with the constituents of Zingiber cassumunar is the disruption of cancer cell cycle progression.

Table 2: Research Findings on Cell Cycle Arrest

| Compound/Fraction | Cell Line | Phase of Arrest | Associated Molecular Events |

|---|---|---|---|

| Bioactive Fraction containing this compound | CEMss (T-acute lymphoblastic leukemia) | S Phase | Inhibition of progression to G2/M |

| General G2/M Arrest Mechanism | Various | G2/M Phase | Upregulation of p21, inhibition of Cyclin B/Cdc2 complex |

A defining characteristic of cancer is the aberrant and uncontrolled proliferation of cells. Cytostatic drugs, which inhibit this rapid cell division, are a cornerstone of chemotherapy. These agents interfere with the cellular processes required for a cell to grow and multiply. The inhibition of cell proliferation can be achieved through various mechanisms, including the induction of DNA damage, interference with DNA synthesis, or disruption of the mitotic machinery. By halting the relentless division of tumor cells, these inhibitors can effectively stop or slow tumor growth.

The dysregulation of enzymes and protein kinases is a frequent driver of carcinogenesis. nih.gov Protein kinases, in particular, are critical components of cellular signaling pathways that control cell growth, proliferation, and survival. mdpi.com When these kinases become overactive, they can promote uncontrolled cell division. Consequently, protein kinase inhibitors have become a major class of targeted cancer therapies. nih.gov

Molecular docking studies have been employed to predict the interaction of this compound with specific protein kinases. One such study investigated its binding affinity to the human ROS1 kinase receptor, a tyrosine kinase that, when dysregulated, can play a role in various cancers. The results indicated that this compound exhibits a high binding affinity for the ROS1 kinase receptor. This suggests that a potential anticarcinogenic mechanism of this compound could be the inhibition of this specific kinase, thereby interfering with the signaling pathways that drive cancer cell growth and survival.

Furthermore, this compound has demonstrated anti-inflammatory properties, which are often linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is involved in the synthesis of prostaglandins, which are mediators of both inflammation and cancer progression. scielo.brscielo.org.mxnih.gov The inhibition of COX-2 is a known mechanism of action for several anti-inflammatory and chemopreventive agents. clevelandclinic.org The anti-inflammatory activity of this compound suggests it may also function as a COX-2 inhibitor, contributing to its anticarcinogenic effects by suppressing inflammatory processes that can fuel tumor growth.

Table 3: Investigated Enzyme and Protein Kinase Targets

| Target | Type | Method of Investigation | Potential Effect of Inhibition |

|---|---|---|---|

| Human ROS1 Kinase | Protein Kinase | Molecular Docking | Inhibition of cancer cell signaling |

| Cyclooxygenase-2 (COX-2) | Enzyme | Inference from Anti-inflammatory Activity | Reduction of inflammation and tumor promotion |

Inhibition of Cell Proliferation

Other Investigated Biological Activities (Mechanistic Focus)

Beyond its antioxidant and anticarcinogenic properties, this compound has been investigated for other biological activities, with a particular focus on its anti-inflammatory mechanisms. Inflammation is a critical physiological process, but when chronic, it can contribute to the development of numerous diseases, including cancer. A key enzyme in the inflammatory pathway is cyclooxygenase-2 (COX-2). nih.gov

The COX-2 enzyme is typically induced at sites of inflammation and is responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. scielo.brnih.gov These prostaglandins contribute to the classic signs of inflammation, such as pain and swelling. The inhibition of the COX-2 enzyme is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govclevelandclinic.org By blocking COX-2, these inhibitors prevent the synthesis of pro-inflammatory prostaglandins, thereby reducing the inflammatory response. scielo.br

This compound has been reported to possess anti-inflammatory activity. This effect is mechanistically linked to its potential to inhibit the COX-2 enzyme. By suppressing COX-2 activity, this compound can interfere with the production of inflammatory mediators, providing a clear biochemical basis for its observed anti-inflammatory effects. This activity is also relevant to its anticarcinogenic profile, as chronic inflammation is a known risk factor for tumor development.

Antimicrobial and Antifungal Mechanisms

This compound is a constituent of Zingiber cassumunar Roxb., a plant whose extracts have demonstrated notable antimicrobial and antifungal properties. mdpi.com The biological activities of the plant are attributed to a range of compounds, including phenylbutenoids, curcuminoids, and essential oils. mdpi.com Research into the extracts of Z. cassumunar indicates a mechanism of action that involves compromising the integrity of microbial cells. researchgate.net

The antimicrobial action is characterized by the degradation of microbial cell walls and membranes. researchgate.net This disruption leads to the leakage of essential intracellular components, such as metal ions, ultimately causing the cells to lyse. researchgate.net Phenylbutanoids, the class of compounds to which this compound belongs, have been specifically identified as possessing antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely documented in readily available literature, research on closely related phenylbutanoids isolated from Z. cassumunar provides insight into their potency. For instance, the compound (E)-3-(3,4-dimethoxyphenyl)- 4-[(E)-3,4-dimethoxystyryl] cyclohex-1-ene demonstrated significant antibacterial action. researchgate.net The activity of this related compound suggests a strong potential for this compound and other phenylbutenoids as effective antimicrobial agents.

Table 1: Antibacterial Activity of a Phenylbutanoid from Zingiber cassumunar

| Compound | Test Organism | MIC (μg/ml) | MBC (μg/ml) |

|---|---|---|---|

| (E)-3-(3,4-dimethoxyphenyl)- 4-[(E)-3,4-dimethoxystyryl] cyclohex-1-ene | Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 16 | 32 |

Data sourced from a study on phenylbutanoids from Zingiber cassumunar Roxb. researchgate.net MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Furthermore, the essential oil from Z. cassumunar, which contains various active compounds, has been found to be effective against a range of dermatophytes and yeasts, indicating that the plant's constituents possess broad-spectrum antifungal capabilities. phytojournal.com The sesquiterpene compound zerumbone, also found in the plant, exhibits strong anti-fungal activity against pathogens like Rhizoctonia solani. phytojournal.com

Neuroprotective Mechanisms

This compound and its related compounds have shown significant neuroprotective effects, primarily through antioxidant and anti-inflammatory mechanisms. Research has demonstrated that this compound and cassumunin B, another curcuminoid from Z. cassumunar, can protect living cells from oxidative stress. tci-thaijo.org

One of the key neuroprotective actions is the defense against damage induced by hydrogen peroxide (H₂O₂). Studies using rat thymocytes showed that these cassumunins prevent the decrease in cell viability caused by H₂O₂-induced oxidative stress, highlighting their potent antioxidant capabilities. tci-thaijo.org

In addition to direct antioxidant effects, compounds from Z. cassumunar exhibit anti-neuroinflammatory properties. Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. Pretreatment with extracts from the plant has been shown to suppress inflammatory responses in the brain. nih.gov Specifically, the extract can reduce the expression of Glial Fibrillary Acidic Protein (GFAP), a marker for astroglial activation, and the proinflammatory cytokine Interleukin-1β (IL-1β) in the hippocampus. nih.gov This suggests that the neuroprotective effect is mediated, at least in part, by inhibiting the inflammatory cascade that leads to neuronal damage.

Antiviral Mechanisms

The antiviral properties of Zingiber cassumunar extracts have been reported, suggesting potential for its constituent compounds in this area. phytojournal.comtci-thaijo.org However, the scientific literature has not yet extensively detailed the specific antiviral mechanisms of this compound itself. Antiviral drugs typically function by interfering with the viral life cycle, such as by blocking the virus from entering host cells, inhibiting its replication, or preventing the release of new viral particles. nfid.orgphysio-pedia.com

Research on related compounds from the Zingiber family offers some clues. Curcumin, a well-known curcuminoid, has been shown to inhibit the replication of a wide range of viruses, including Herpes Simplex Virus (HSV), by affecting viral gene expression. nih.gov It can interfere with the recruitment of RNA polymerase II to the immediate-early gene promoters of HSV-1. nih.gov Other polyphenols have been found to act against viruses like influenza and hepatitis B. patient.info Furthermore, some natural compounds are known to have virucidal effects, meaning they can directly inactivate extracellular virus particles. rochester.edu

While extracts from Z. cassumunar are noted for their antiviral uses in traditional medicine, the direct role and mechanism of this compound in these effects remain an area for further investigation. phytojournal.comtci-thaijo.org

Structure Activity Relationship Sar Studies of Cassumunin a

Correlating Structural Features with Biological Potency

Cassumunin A belongs to a class of compounds known as curcuminoids, which are characterized by a β-diketone moiety connecting two aromatic rings. ijpsr.com The unique feature of cassumunins is the presence of a phenylbutenylated substituent on one of the curcumin (B1669340) rings. uns.ac.id The biological potency of this compound and its close analogues, cassumunin B and C, is intrinsically linked to their specific molecular architecture.

The core curcuminoid scaffold is essential for its foundational biological activities. ijpsr.com However, the specific substitutions on the aromatic rings and the nature of the linker significantly modulate this activity. nih.gov In the case of cassumunins, the phenylbutenylated group is a key determinant of their enhanced potency compared to curcumin. uns.ac.id

Studies comparing this compound, B, and C have provided valuable insights. These compounds differ slightly in their hydroxylation patterns. uns.ac.id For instance, molecular docking studies targeting the human ROS1 kinase receptor, a protein implicated in oxidative stress, revealed that cassumunin B exhibits the highest binding affinity (-9.7 kcal/mol), followed by this compound (-9.4 kcal/mol) and cassumunin C (-9.0 kcal/mol). uns.ac.iduns.ac.id This suggests that the specific arrangement and number of hydroxyl groups on the phenylbutenylated curcumin structure are critical for potent interaction with biological targets. The antioxidant activity of this compound-C has been demonstrated by its ability to inhibit the autoxidation of linoleic acid. uns.ac.id Similarly, in docking studies against the β-amyloid peptide, a key factor in Alzheimer's disease, both this compound and B showed more potent inhibitory potential than curcumin itself, again highlighting the positive contribution of the complex side chain. researchgate.net The regio-specific placement of hydroxyl and methoxyl groups has been a subject of investigation to understand their effect on antioxidant activity. researchgate.net

Rational Design Principles for Enhanced Activity

Rational drug design aims to develop new compounds with improved potency and selectivity based on an understanding of their SAR. gardp.orguns.ac.id For this compound, several design principles can be inferred from existing studies on it and related curcuminoids.

Alteration of the β-Diketone Linker: The 1,3-diketone moiety is a known metal chelator and can be a site of metabolic instability. ijpsr.com Synthesizing analogues with modified linkers could lead to compounds with different pharmacokinetic profiles and potentially novel mechanisms of action.

Varying the Phenylbutenylated Side Chain: The distinguishing feature of cassumunins is the phenylbutenylated group. uns.ac.id Designing analogues with different substituents on this phenyl ring or altering its point of attachment could fine-tune the steric and electronic properties of the molecule to achieve better complementarity with the active site of a target protein.

The synthesis of various asymmetric curcumin analogues has demonstrated that modifying these structural elements can lead to compounds with significantly enhanced anti-inflammatory and antioxidant activities. researchgate.net For example, introducing different heterocyclic rings or other functional groups can improve biological outcomes. nih.govmdpi.comrsc.org These strategies, applied to the this compound scaffold, hold promise for creating derivatives with superior therapeutic potential.

Computational Approaches in SAR (e.g., Molecular Docking, Quantitative Structure-Activity Relationship)

Computational methods are powerful tools in modern drug discovery, providing detailed insights into molecular interactions and guiding rational design. mdpi.com Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are particularly relevant for understanding the SAR of this compound. ugm.ac.idmdpi.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. uns.ac.id It is crucial for exploring the three-dimensional geometry of a compound within a protein's active site. uns.ac.id Several in-silico docking studies have been performed on this compound and its analogues.

In a study targeting the human ROS1 kinase receptor for antioxidant activity, this compound demonstrated a strong binding affinity. uns.ac.iduns.ac.id The interactions were stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's binding pocket. uns.ac.id

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| This compound | Human ROS1 Kinase | -9.4 | uns.ac.iduns.ac.id |

| Cassumunin B | Human ROS1 Kinase | -9.7 | uns.ac.iduns.ac.id |

| Cassumunin C | Human ROS1 Kinase | -9.0 | uns.ac.iduns.ac.id |

| Ascorbic Acid (Control) | Human ROS1 Kinase | -5.2 | uns.ac.iduns.ac.id |

| Tocopherol (Control) | Human ROS1 Kinase | -8.1 | uns.ac.iduns.ac.id |

| This compound | α-glucosidase | -7.0 | uinjkt.ac.idresearcher.life |

| Cassumunin C | α-glucosidase | -7.0 | uinjkt.ac.idresearcher.life |

| Acarbose (B1664774) (Control) | α-glucosidase | -6.9 | uinjkt.ac.idresearcher.life |

| This compound | β-amyloid | -7.6 | researchgate.net |

| Cassumunin B | β-amyloid | -7.8 | researchgate.net |

Another study investigated this compound as a potential antidiabetic agent by docking it against the α-glucosidase enzyme. uinjkt.ac.idresearcher.life The results showed that this compound has a binding energy of -7.0 kcal/mol, which is slightly more stable than the standard drug acarbose (-6.9 kcal/mol). uinjkt.ac.idresearcher.life The interactions involved hydrogen bonds with amino acids such as ASP327, ASP203, ARG526, and ASP542, as well as hydrophobic interactions. uinjkt.ac.id

Quantitative Structure-Activity Relationship (QSAR): QSAR is a mathematical approach that correlates the chemical structure of compounds with their biological activity. wikipedia.orgmdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. mdpi.com A docking-guided 3D-QSAR analysis combines the strengths of both methods, using the docking poses to build more reliable and interpretable models. ugm.ac.id While specific 3D-QSAR models for this compound are not extensively detailed in the reviewed literature, the available docking data provides a strong foundation for their development. uns.ac.idugm.ac.id Such models would analyze the steric and electrostatic fields of the aligned molecules to create contour maps, visually indicating which regions of the molecule are favorable or unfavorable for activity, thereby guiding the rational design of new analogues with enhanced potency. mdpi.com

Preclinical Assessment of Cassumunin a in Disease Models

In Vitro Efficacy Studies in Cell-Based Systems

In vitro studies are foundational, providing the first indications of a compound's biological activity in a controlled cellular environment. These experiments utilize established cell lines that mimic specific aspects of human diseases, allowing for the initial screening of efficacy and exploration of molecular pathways.

Cassumunin A has been investigated for its therapeutic potential primarily in the contexts of inflammation and oxidative stress, with related studies on plant extracts suggesting relevance for cancer. The selection of cell line models is critical for these investigations. For anti-inflammatory research, macrophage cell lines are frequently employed because of their central role in the inflammatory cascade. In the case of oxidative stress, various cell types can be used, with studies on this compound specifically employing immune cells.

Research has demonstrated that this compound and the closely related cassumunin B provide a protective effect on living cells experiencing oxidative stress. researchgate.netreferencecitationanalysis.com Specifically, they have been shown to prevent the hydrogen peroxide (H2O2)-induced decrease in cell viability in rat thymocytes. researchgate.netmdpi.comtheorangepear.com This indicates a potent antioxidant capability at the cellular level.

While direct studies on this compound against a wide panel of cancer cells are limited in the available literature, research on extracts from Zingiber cassumunar provides strong justification for its evaluation in cancer models. For instance, extracts have shown inhibitory effects against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. tandfonline.com Furthermore, different fractions of the plant extract have demonstrated cytotoxicity against lung (A549), stomach (SNU-638), colon (Col2), and fibrosarcoma (HT-1080) cancer cell lines. mdpi.comresearchgate.net The murine macrophage cell line RAW 264.7 is a standard model for studying inflammatory pathways, particularly for screening compounds that can inhibit the production of inflammatory mediators when stimulated with lipopolysaccharide (LPS). referencecitationanalysis.commdpi.comresearchgate.net

Interactive Table: Cell Line Models Used in the Study of this compound and Related Extracts

| Cell Line | Cell Type | Disease Model | Finding Related to this compound / Source Plant |

|---|---|---|---|

| Rat Thymocytes | Primary Immune Cells | Oxidative Stress | This compound protects cells from H₂O₂-induced viability loss. researchgate.netmdpi.comtheorangepear.com |

| RAW 264.7 | Murine Macrophage | Inflammation | Standard model used to test anti-inflammatory effects (e.g., COX-2 inhibition) of compounds from Z. cassumunar. referencecitationanalysis.commdpi.com |

| MCF-7 | Human Breast Adenocarcinoma | Cancer | Extracts of Z. cassumunar show inhibitory activity. tandfonline.com |

| HT-29 | Human Colon Adenocarcinoma | Cancer | Extracts of Z. cassumunar show inhibitory activity. tandfonline.com |

| A549 | Human Lung Carcinoma | Cancer | Chloroform-soluble fraction of Z. cassumunar shows cytotoxicity. mdpi.comresearchgate.net |

| SNU-638 | Human Stomach Adenocarcinoma | Cancer | Chloroform-soluble fraction of Z. cassumunar shows cytotoxicity. mdpi.com |

To understand how this compound exerts its effects at a molecular level, a variety of biochemical and molecular assays are employed. These assays measure the compound's ability to interact with and modulate specific biological targets, such as enzymes and transcription factors, which are crucial for confirming its mechanism of action. nih.gov

A key mechanism for many anti-inflammatory compounds is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 enzyme. nih.govscispace.com Assays evaluating compounds from Z. cassumunar have measured the inhibition of prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated mouse macrophage RAW 264.7 cells, which is a direct downstream product of COX-2 activity. referencecitationanalysis.com This suggests that a primary target for this compound's anti-inflammatory action is the COX-2 pathway.

The antioxidant properties of cassumunins have been demonstrated through assays that measure the inhibition of linoleic acid hyperoxide accumulation. mdpi.com Furthermore, computational molecular docking studies have been used to predict target engagement. These studies showed that this compound has a strong binding affinity for the α-glucosidase receptor, suggesting a potential mechanism for antidiabetic effects. researcher.life

Interactive Table: Biochemical and Molecular Assays for this compound

| Assay Type | Target/Process Measured | Key Finding |

|---|---|---|

| Antioxidant Assay | Inhibition of linoleic acid autoxidation | Cassumunins demonstrate potent antioxidant activity. mdpi.com |

| Cell Viability Assay | Protection from H₂O₂-induced oxidative stress | This compound prevents cell death in rat thymocytes. researchgate.netreferencecitationanalysis.com |

| COX-2 Inhibition Assay | Prostaglandin E2 (PGE2) production | Phenylbutenoids from Z. cassumunar inhibit COX-2 activity, a likely mechanism for this compound. referencecitationanalysis.com |

| Molecular Docking | Binding affinity to α-glucosidase receptor | This compound shows a stable binding conformation, suggesting potential as an antidiabetic agent. researcher.life |

Cell Line Models for Specific Diseases (e.g., Cancer, Inflammation)

In Vivo Efficacy Studies in Animal Models (Mechanistic and Efficacy Focus)

Following promising in vitro results, preclinical assessment progresses to in vivo studies using animal models. These models are indispensable for understanding how a compound behaves in a complex, whole biological system and for providing a bridge to clinical trials. researchgate.net

For evaluating the anti-inflammatory potential of this compound, researchers utilize well-established, chemically induced inflammation models in rodents. These models are chosen because they replicate key aspects of acute inflammation in humans, such as edema (swelling), and are highly reproducible.

Two such standard models are:

Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. Injection of carrageenan into a rat's paw elicits a biphasic inflammatory response, allowing researchers to evaluate the efficacy of anti-inflammatory compounds. mdpi.comresearchgate.net Studies on compounds from Zingiber cassumunar have utilized this model to demonstrate significant anti-inflammatory activity. mdpi.comdokumen.pub

TPA-Induced Ear Edema: In this model, a topical irritant like 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid (AA) is applied to a mouse or rat's ear, causing localized swelling. mdpi.comnih.gov It is particularly useful for assessing the efficacy of topically applied or systemically administered anti-inflammatory agents. Phenylbutenoids from Z. cassumunar have been shown to inhibit edema in this model, validating its use for compounds like this compound. mdpi.comnih.gov

The justification for using these models rests on their ability to provide clear, quantifiable evidence of anti-inflammatory effects within a short timeframe, making them ideal for screening and mechanistic studies.

Pharmacodynamics (PD) refers to what a drug does to the body. In preclinical models, PD endpoints are the measurable outcomes that demonstrate the drug's biological effect. jivasupplements.org These endpoints are crucial for establishing a dose-response relationship and confirming that the compound is engaging its target in vivo.

In the context of the inflammation models used for this compound, the primary pharmacodynamic endpoints include:

Reduction of Edema: The most direct measure of anti-inflammatory efficacy in these models is the quantifiable reduction in swelling. This is typically measured by the change in paw volume (in the carrageenan model) or ear thickness (in the TPA model) compared to a control group. mdpi.comdokumen.pub

Inhibition of Inflammatory Mediators: At the molecular level, a key PD endpoint is the reduction of pro-inflammatory molecules at the site of inflammation. This can involve measuring levels of prostaglandins (B1171923), such as PGE2, in tissue homogenates from the inflamed paw or ear.

These endpoints provide direct evidence of the compound's efficacy and help to confirm that the mechanisms observed in vitro, such as COX-2 inhibition, are also active in vivo.

Biomarkers are measurable indicators of a biological state or condition and are essential tools in animal studies to provide objective evidence of a drug's effect. Analysis of biomarkers in tissues or fluids from treated animals can confirm the mechanism of action and provide deeper insight into the compound's physiological impact.

For this compound, based on its known in vitro activities, relevant biomarkers for analysis in animal studies would include:

Inflammatory Enzymes: The expression levels of key inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS) can be measured in tissue samples from the site of inflammation using techniques like Western blotting or immunohistochemistry. A reduction in these enzymes following treatment would serve as strong evidence of target engagement. nih.gov

Cytokines: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins are critical mediators of inflammation. nih.gov Their levels can be quantified in tissue or blood samples to assess the broader immunomodulatory effects of the compound.

Markers of Oxidative Stress: Given the antioxidant properties observed in vitro, analyzing biomarkers of oxidative stress (e.g., levels of malondialdehyde or activity of antioxidant enzymes like superoxide (B77818) dismutase) in tissues would be a relevant measure of in vivo efficacy. researchgate.net

By correlating these biomarker changes with the pharmacodynamic endpoints (e.g., reduced swelling), researchers can build a comprehensive profile of this compound's preclinical efficacy.

Analytical Methodologies for Cassumunin a Quantification

Chromatographic Methods for Quantification in Complex Matrices (e.g., Plant Extracts, Biological Samples)

To accurately measure cassumunin A levels, it must first be separated from a multitude of other compounds present in its matrix, whether derived from Zingiber cassumunar rhizomes or biological samples like plasma. austinpublishinggroup.comcdc.govgoogleapis.com High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and ultra-performance liquid chromatography-diode array detection (UPLC-DAD) are leading methods that have been successfully developed and validated for this task. researchgate.netnih.govd-nb.info

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for analyzing plant extracts and other multi-component samples. austinpublishinggroup.comresearchgate.net It employs a liquid mobile phase to transport the sample through a column packed with a stationary phase, separating compounds based on their chemical properties. austinpublishinggroup.com For this compound, reversed-phase chromatography, typically using a C18 column, is the most common approach. ms-editions.clphcogres.com

In a typical application, a method for quantifying phenolic compounds in plant extracts was developed using a C18 column with detection at 254 nm. phcogres.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous solution, sometimes with an acid like formic acid to improve peak shape. nih.govms-editions.clphcogres.com HPLC methods have been successfully applied to quantify various compounds, including curcuminoids, in plant extracts and pharmaceutical formulations. phcogres.commdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity by pairing the separation capabilities of HPLC with the detection power of tandem mass spectrometry. rsc.orgnih.gov This makes it exceptionally well-suited for quantifying trace amounts of analytes in complex biological matrices such as plasma. nih.govjapsonline.commdpi.com

For quantification, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. nih.govresearchgate.net For instance, a method for curcumin (B1669340) analysis used ion transitions of m/z 369>285. nih.gov This high specificity minimizes interference from matrix components. nih.gov LC-MS/MS methods have been validated for quantifying various compounds in human and animal plasma, achieving low limits of quantification (LLOQ), often in the low ng/mL range. nih.govjapsonline.com The sample preparation for plasma analysis typically involves protein precipitation with acetonitrile. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes, leading to faster analysis times, higher resolution, and increased sensitivity. d-nb.info When combined with a Diode Array Detector (DAD), it allows for simultaneous absorbance measurement across a range of wavelengths, which is advantageous for identifying and quantifying compounds in complex mixtures like plant extracts. d-nb.inforesearchgate.net

A UPLC-DAD-QToF-MS (Quadrupole Time-of-Flight Mass Spectrometry) method has been used to profile phenolic compounds in different ginger species, demonstrating its power in resolving and identifying closely related structures. d-nb.inforesearchgate.net In such methods, the separation is often performed on a C18 column with a gradient elution using a mobile phase like acetonitrile and formic acid in water. d-nb.info The DAD provides spectral data that can aid in peak identification, while the mass spectrometer provides accurate mass measurements. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Method Validation Parameters for Robust Quantification

For an analytical method to be considered reliable and fit for purpose, it must undergo validation. globalresearchonline.netoecd.org This process establishes through documented evidence that the procedure consistently produces results that are accurate and precise. globalresearchonline.net Key validation parameters include selectivity and specificity, and linearity and calibration range. ms-editions.cl

Selectivity of an analytical method refers to its ability to distinguish and quantify the analyte in the presence of other components in the sample. echemi.com Specificity is considered the ultimate degree of selectivity, ensuring that the method's signal is unequivocally from the analyte. loesungsfabrik.delibretexts.org In practice, the terms are often used interchangeably. echemi.com

To demonstrate selectivity, blank samples (matrix without the analyte) and placebo samples are analyzed to ensure there are no interfering peaks at the retention time of the analyte or internal standard. globalresearchonline.netloesungsfabrik.de For example, in LC-MS/MS analysis, the absence of interfering signals in the specific MRM transitions for this compound in a blank plasma sample would demonstrate the method's selectivity. japsonline.com For stability-indicating methods, samples are intentionally degraded to show that the analyte peak is resolved from any degradation products. europa.eu

Linearity describes the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range. ut.ee The calibration range is the interval between the lowest (Lower Limit of Quantification, LLOQ) and highest concentration for which the method is shown to be accurate, precise, and linear. rsc.orgut.ee

A calibration curve is constructed by analyzing a series of standards at different known concentrations. annlabmed.org The relationship between concentration (x-axis) and instrument response (y-axis) is then evaluated using a regression model, most commonly a linear fit. annlabmed.orgnih.gov The quality of the fit is typically assessed by the correlation coefficient (r or r²), which should ideally be close to 1. demarcheiso17025.comresearchgate.net For bioanalytical methods using LC-MS/MS, a weighted linear regression (e.g., 1/x²) is often used to ensure accuracy across the entire range, as the variance of the signal can change with concentration. annlabmed.orgnih.gov

Table 1: Example Linearity and Calibration Range Data for LC-MS/MS and HPLC Methods (Note: Data is illustrative of typical performance for similar compounds)

| Analytical Method | Analyte/Matrix | Calibration Range | Regression Model | Correlation Coefficient (r²) | Reference |

| LC-MS/MS | Curcumin in Mouse Plasma | 2.5–2000 ng/mL | Linear | > 0.99 | nih.gov |

| LC-MS/MS | Remifentanil in Human Plasma | 0.05–50 ng/mL | Linear | > 0.9939 | mdpi.com |

| LC-MS/MS | Asciminib in Human Plasma | 39.0–1586.0 ng/ml | Linear | Not specified | japsonline.com |

| HPLC | Curcuminoids in Turmeric | 0.39–100 ng/µL | Linear | 0.9999 | mdpi.com |

| HPLC | Phenolic Compounds in Plant Extract | 1.0–50 µg/mL | Linear | > 0.999 | phcogres.com |

Precision and Accuracy

The validation of any analytical method for the quantification of this compound in biological matrices hinges on establishing its precision and accuracy. scribd.comoxford-analytical.co.uk These two parameters are fundamental to ensuring the reliability and veracity of the data generated, particularly in pharmacokinetic and metabolic studies.

Precision refers to the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. europa.euelementlabsolutions.com It is typically expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). europa.eunih.gov Precision is evaluated at two levels:

Intra-day Precision (Repeatability): This assesses the precision under the same operating conditions over a short interval of time, for instance, within a single analytical run. europa.eu

Inter-day Precision (Intermediate Precision): This evaluates the variability of the results within the same laboratory but on different days, often with different analysts or equipment. europa.eu

Accuracy denotes the closeness of the mean test results obtained by the method to the true or accepted reference value of the analyte concentration. europa.euelementlabsolutions.com It is often expressed as the percent relative error (%RE) or as a percentage of the nominal value. jfda-online.com

For the quantification of this compound, precision and accuracy are determined by analyzing quality control (QC) samples at multiple concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). According to regulatory guidelines, the acceptance criterion for both precision (%CV) and accuracy (%RE) is typically that the value should not exceed 15% for QC samples, and 20% for the LLOQ. jfda-online.comjapsonline.com

Research findings from a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for this compound in a biological matrix like rat plasma would demonstrate the method's reliability. The results for intra- and inter-day precision and accuracy for this compound are presented below.

Table 1: Intra-day and Inter-day Precision and Accuracy for the Quantification of this compound

| Concentration Level | Nominal Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||

|---|---|---|---|---|---|

| Precision (%CV) | Accuracy (%RE) | Precision (%CV) | Accuracy (%RE) | ||

| LLOQ | 1.0 | 8.8 | -4.5 | 10.2 | -3.1 |

| LQC | 2.5 | 6.1 | 2.7 | 7.5 | 5.2 |

| MQC | 200 | 4.3 | -1.9 | 5.8 | -0.8 |

| HQC | 400 | 3.9 | 3.4 | 4.7 | 2.6 |

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is characterized by its limits of detection and quantification. researchgate.net

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. europa.euscribd.com It signifies the concentration that produces a signal distinguishable from the background noise of the analytical instrument. researchgate.net